![molecular formula C13H11Cl2N5S B2773095 7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058496-55-1](/img/structure/B2773095.png)
7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have potential as CDK2 inhibitors, which makes them interesting for cancer treatment .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, which include the compound , is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques. For instance, the crystal structure of a similar compound, 3-((2,4-dichlorobenzyl)thio)-5-methyl-7-trifluoromethyl-[1,2,4]triazolo[4,3-c]pyrimidine, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques. For instance, the IR and NMR spectra of a similar compound have been reported .Aplicaciones Científicas De Investigación
- Results showed that several derivatives exhibited potent cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Some compounds also demonstrated moderate activity against HepG-2 (liver cancer) cells .
- Another study explored [1,2,3]triazolo [4,5-d]pyrimidine derivatives containing a hydrazone moiety. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines in vitro. The goal was to identify novel agents with potential anticancer properties .
- The [1,2,3]triazolo [4,5-d]pyrimidine scaffold has been investigated as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies suggested that specific interactions between the nitrogen atom in the pyridine ring and Met332 contribute to improved activity in the 2-thiopyridine series. These findings may aid in developing novel LSD1 inhibitors for cancer therapy .
- Compound 14, derived from this scaffold, displayed dual activity against cancer cell lines and CDK2. It exhibited significant inhibitory activity against MCF-7, HCT-116, and HepG-2 cells, as well as CDK2/cyclin A2. Further investigations into its mechanism of action and potential therapeutic applications are warranted .
- Tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives were studied for their in vitro anticancer activity against MCF-7 and HCT-116 cells. Compound 101 demonstrated decent activity against MCF-7 cells, making it an interesting candidate for further exploration .
- Some of the synthesized compounds led to significant alterations in cell cycle progression and apoptosis induction within cancer cells. These effects could be harnessed for targeted cancer therapies .
Cancer Treatment: CDK2 Inhibition
Antiproliferative Agents with Hydrazone Moiety
LSD1 Inhibitors
Dual Activity Against Cell Lines and CDK2
Tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidine Derivatives
Cell Cycle Alteration and Apoptosis Induction
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding . The interaction results in the inhibition of CDK2, which in turn disrupts the cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . Therefore, the compound’s action on CDK2 can have downstream effects on cell proliferation and survival.
Pharmacokinetics
These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound also induced apoptosis within HCT cells .
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(2,4-dichlorophenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5S/c1-2-20-12-11(18-19-20)13(17-7-16-12)21-6-8-3-4-9(14)5-10(8)15/h3-5,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQGMIPTDVCVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=C(C=C(C=C3)Cl)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.